8-Fluoroquinolin-5-amine;dihydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

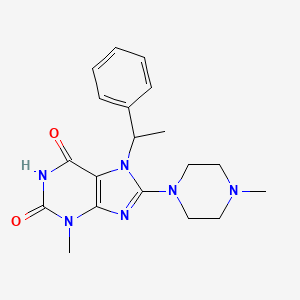

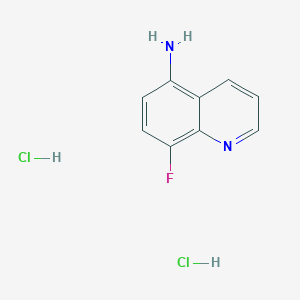

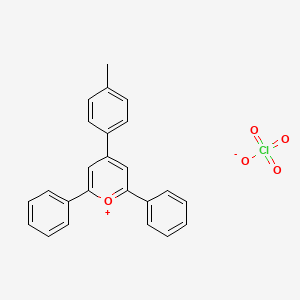

8-Fluoroquinolin-5-amine, also known as 5-Amino-8-fluoroquinoline, is a chemical compound with the molecular formula C9H7FN2 . It has a molecular weight of 162.16 . The compound is used for research purposes .

Synthesis Analysis

The synthesis of 8-Fluoroquinolin-5-amine and its analogues has been discussed in the literature . The synthetic approaches to the quinolone system, as well as all kinds of structural modifications by incorporating substituents into 1–8 positions or by means of annelation have been discussed .Molecular Structure Analysis

The molecular structure of 8-Fluoroquinolin-5-amine consists of 12 heavy atoms . It has one hydrogen bond donor and three hydrogen bond acceptors . The exact mass of the compound is 162.05932639 .Chemical Reactions Analysis

The chemical reactions involving 8-Fluoroquinolin-5-amine have been documented . For instance, it has been used in the synthesis of 5-acetyl-2-ethyl-4-nitro-6-phenylpyridazin-3 .Physical And Chemical Properties Analysis

8-Fluoroquinolin-5-amine has a density of 1.316 g/cm3 . It has a boiling point of 326.306ºC at 760 mmHg . The compound has a refractive index of 1.677 .Aplicaciones Científicas De Investigación

Antibacterial Agents

8-Fluoroquinolin-5-amine;dihydrochloride: has been studied for its potential as an antibacterial agent. The fluoroquinolone class, to which this compound belongs, is known for its effectiveness against a broad range of bacterial infections. The introduction of a fluorine atom at the 8-position can enhance the compound’s ability to penetrate bacterial cell walls and inhibit DNA gyrase, an enzyme crucial for bacterial DNA replication .

Antimicrobial Research

The compound’s amine group at the 5-position is significant for antimicrobial activity. Research suggests that fluoroquinolones bearing the hydrazino group at this position exhibit effective antimicrobial properties against various pathogenic microorganisms. This makes it a valuable compound for developing new antimicrobial drugs with improved solubility and efficacy .

Proteomics Research

In proteomics, 8-Fluoroquinolin-5-amine;dihydrochloride can be used as a biochemical tool. Its unique structure allows for the study of protein interactions and functions, particularly in understanding the mechanisms of action of antibacterial agents at the molecular level .

Synthesis of Complex Molecules

This compound serves as a building block in the synthesis of more complex molecules. Its reactive amine group allows for various chemical modifications, enabling the creation of a diverse array of derivatives with potential pharmacological applications .

Metal Complex Formation

8-Fluoroquinolin-5-amine;dihydrochloride: can form complexes with metals, which is useful in the development of metal-based drugs. These complexes can have unique biological properties, including potential anticancer activity .

Structural Modifications for Drug Development

The compound’s structure is amenable to modifications, which is crucial for drug development. By altering different positions on the quinoline ring, researchers can create new compounds with specific desired activities, such as increased potency or reduced side effects .

Safety and Hazards

Propiedades

IUPAC Name |

8-fluoroquinolin-5-amine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7FN2.2ClH/c10-7-3-4-8(11)6-2-1-5-12-9(6)7;;/h1-5H,11H2;2*1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJENJVRCXGVBOL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2N=C1)F)N.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9Cl2FN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.08 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-Fluoroquinolin-5-amine;dihydrochloride | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-butyl-N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)cyclohexanecarboxamide](/img/structure/B2935289.png)

![3-methoxy-N-{2-phenyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}benzamide](/img/structure/B2935291.png)

![N1-(2,5-dimethylphenyl)-N2-(2-(2-(o-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2935292.png)